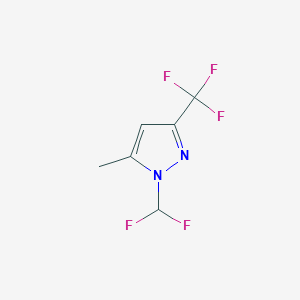
1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is an organofluorine compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrazole ring. One common method includes the reaction of a pyrazole derivative with difluoromethylating and trifluoromethylating agents under controlled conditions. For instance, difluoromethyl ketones can be synthesized via electrochemical hydrodefluorination of trifluoromethyl ketones under non-protic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can modulate the activity of enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-3-methyl-1H-pyrazole
- 1-(Difluoromethyl)-3-methyl-1H-pyrazole
- 1-(Trifluoromethyl)-5-methyl-1H-pyrazole
Uniqueness: 1-(Difluoromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups. This dual substitution imparts distinct electronic and steric properties, making it a valuable compound for various applications. The combination of these groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Eigenschaften
IUPAC Name |
1-(difluoromethyl)-5-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2/c1-3-2-4(6(9,10)11)12-13(3)5(7)8/h2,5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGZBUBPSQMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)


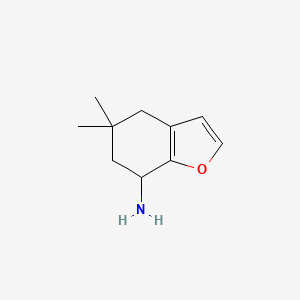
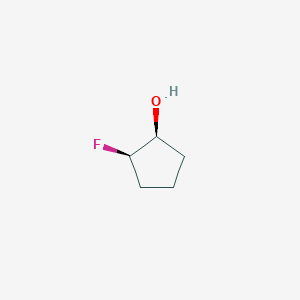
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
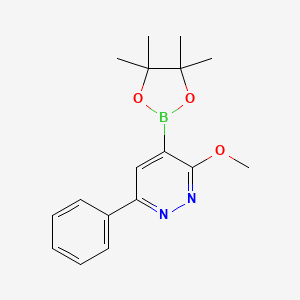
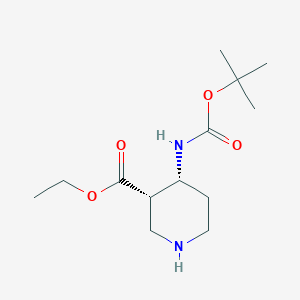


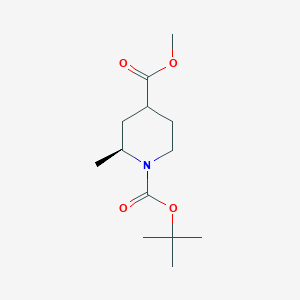
![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
